molecular formula C20H22O5S B561912 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside CAS No. 161007-96-1

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside

Cat. No.: B561912
CAS No.: 161007-96-1
M. Wt: 374.451
InChI Key: XIHVGCBDTUPQRQ-AKDAEUIJSA-N
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Description

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

The synthesis of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside involves several steps. Typically, the synthetic route includes the protection of hydroxyl groups, glycosylation, and deprotection steps. The reaction conditions often involve the use of solvents like chloroform, dichloromethane, DMF, DMSO, ethyl acetate, and methanol. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases, which are key enzymes in glycan metabolism .

Comparison with Similar Compounds

4-Methylphenyl 4,6-O-benzylidene-beta-D-thiogalactopyranoside can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and applications of this compound in glycobiology research.

Properties

IUPAC Name

(4aR,6S,7R,8R,8aR)-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5S/c1-12-7-9-14(10-8-12)26-20-17(22)16(21)18-15(24-20)11-23-19(25-18)13-5-3-2-4-6-13/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18+,19?,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHVGCBDTUPQRQ-AKDAEUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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